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For Researchers, Scientists, and Drug Development Professionals

Introduction
FFN511 is a fluorescent false neurotransmitter (FFN) that serves as an optical tracer for

monitoring neurotransmitter uptake and release from individual presynaptic terminals.[1][2] As

a substrate for the synaptic vesicle monoamine transporter (VMAT2), FFN511 mimics

endogenous monoamines like dopamine, allowing for the visualization of synaptic activity in

real-time.[1][2] This probe is sufficiently bright and photostable for two-photon fluorescence

microscopy and is compatible with GFP-based tags and other optical probes. FFN511 enables

the optical imaging of presynaptic terminal activity, making it a valuable tool for studying

synaptic plasticity, neurodegenerative diseases, and the effects of psychoactive drugs.[1][3]

Mechanism of Action
FFN511 is actively transported into presynaptic terminals and subsequently packaged into

synaptic vesicles by VMAT2.[1][4] The accumulation of FFN511 within these vesicles allows for

the fluorescent labeling of dopamine terminals. The release of FFN511 can be triggered by

stimuli that induce exocytosis, such as electrical stimulation or high potassium concentrations,

leading to a decrease in fluorescence intensity (destaining) at the terminal.[1][5] This process

allows for the direct visualization of neurotransmitter release from individual synapses.[1]
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Caption: FFN511 uptake and vesicular packaging in dopamine terminals.

Data Summary
FFN511 Staining and Wash Parameters

Parameter Value Notes

FFN511 Concentration 10 µM

Higher concentrations (40 µM)

may decrease evoked

dopamine release.[1]

Incubation Time 30 minutes

Incubation longer than 40

minutes can lead to

nonspecific staining.[5] Less

than 15 minutes may result in

a weak signal.[5]

Incubation Temperature Room Temperature For acute brain slices.[5]

Wash Solution 100 µM ADVASEP-7 in ACSF
Optional, but helps remove

extracellularly bound dye.[5]

Wash Time 30 minutes

If ADVASEP-7 is not used, a

prolonged washout in ACSF is

needed.[5]

FFN511 Destaining (Release) Parameters
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Stimulus Concentration / Frequency Result

High Potassium (KCl) 70 mM
Destaining occurs within 2

minutes.[5][6]

(+)-Amphetamine Sulphate 20 µM

Causes substantial loss of

fluorescence after 20 minutes.

[1][5]

Electrical Stimulation 1 Hz t1/2 of destaining: 330 s.[1]

4 Hz t1/2 of destaining: 257 s.[1]

20 Hz t1/2 of destaining: 114 s.[1]

Calcium Channel Block 200 µM Cadmium

Negligible destaining,

confirming Ca2+-dependence.

[1]

Experimental Protocols
Preparation of Reagents

Artificial Cerebrospinal Fluid (ACSF): Prepare fresh ACSF and oxygenate for at least 15

minutes prior to use. The exact composition should be appropriate for maintaining acute

brain slice viability.

FFN511 Loading Solution: Prepare a 10 µM solution of FFN511 in oxygenated ACSF. This

solution should be made fresh.[5]

ADVASEP-7 Wash Solution: Prepare a 100 µM solution of ADVASEP-7 in oxygenated ACSF.

[5]

High KCl Destaining Solution: Prepare ACSF containing 70 mM KCl.[5]

Amphetamine Destaining Solution: Prepare a 20 µM solution of (+)-amphetamine sulphate in

ACSF.[5]

FFN511 Staining Protocol for Acute Brain Slices
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This protocol is adapted from established methods for labeling dopamine terminals in acute

striatal slices.[1][5]

Slice Preparation: Prepare acute brain slices (e.g., cortico-striatal slices) using standard

vibratome sectioning techniques. Allow slices to recover in oxygenated ACSF before

staining.

FFN511 Loading: Individually incubate each slice in the freshly prepared 10 µM FFN511
loading solution for 30 minutes at room temperature.[5] Ensure slices are fully submerged

and receive adequate oxygenation.

Wash Step: To reduce background fluorescence from dye bound to extracellular tissue,

transfer the loaded slice into the 100 µM ADVASEP-7 wash solution and incubate for 30

minutes at room temperature.[5]

Final Wash: Transfer the slice to fresh, oxygenated ACSF for a brief period to wash off the

ADVASEP-7 before imaging.

Imaging: Slices are now ready for imaging. Use two-photon or confocal microscopy to

visualize the FFN511-labeled terminals. FFN511 has excitation and emission maxima of

approximately 352 nm and 451 nm, respectively, though it is suitable for two-photon

excitation.[7][8]

Destaining Protocol for Specificity Confirmation
To confirm that FFN511 has specifically labeled functional synaptic vesicles, a destaining

experiment should be performed.[5]

Baseline Imaging: Acquire baseline xyz-t images of the FFN511-labeled terminals.

Induce Release: Perfuse the slice with one of the following to induce neurotransmitter

release:

High KCl: Apply the 70 mM KCl solution. This should cause destaining within

approximately 2 minutes.[5]
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Amphetamine: Apply the 20 µM amphetamine solution. This will induce non-exocytotic

release, with significant destaining observed over 20 minutes.[1][5]

Electrical Stimulation: Apply local stimulation using a bipolar electrode at desired

frequencies (e.g., 1, 4, or 20 Hz).[1]

Image Acquisition: Continuously record xyz-t images to track the decrease in fluorescence

over time.[5] The rate of destaining can be quantified to study the dynamics of dopamine

release.[1]
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Preparation

Staining Protocol

Destaining & Analysis

1. Prepare Acute Brain Slices

2. Prepare FFN511 & Wash Solutions

3. Incubate Slice in 10µM FFN511 (30 min)

4. Wash Slice in 100µM ADVASEP-7 (30 min)

5. Mount Slice for Imaging

6. Acquire Baseline Images

7. Apply Stimulus (e.g., High KCl)

8. Record Destaining Over Time

9. Quantify Fluorescence Change

Click to download full resolution via product page

Caption: Experimental workflow for FFN511 staining and destaining.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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